

# No Publicly Available Data for ZINC000104379474 in Virtual Screening Libraries

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## Compound of Interest

Compound Name: ZINC000104379474

Cat. No.: B15568206

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A comprehensive search of scientific databases and public repositories has revealed no specific information regarding the role of the compound **ZINC000104379474** in virtual screening libraries. Despite extensive queries, there is no publicly accessible data detailing its chemical properties, biological activities, or any documented use in drug discovery and development research.

Virtual screening is a computational technique widely used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. The ZINC database is a vast, curated collection of commercially available compounds prepared for virtual screening. While the database contains hundreds of millions of compounds, individual entries like **ZINC000104379474** may not have been the subject of published research or may not have shown significant activity in screening campaigns to warrant detailed reports.

General methodologies in virtual screening involve a multi-step process that begins with the preparation of a target protein structure and a library of small molecules. This is followed by docking simulations to predict the binding affinity and pose of each molecule in the target's active site. Hits from this initial screening are then often subjected to more rigorous computational analysis, such as molecular dynamics simulations, before being prioritized for experimental validation.

Although no specific data for **ZINC000104379474** was found, numerous studies highlight the application of the ZINC database in identifying novel inhibitors for various therapeutic targets.

For instance, virtual screening of the ZINC database has successfully identified potential inhibitors for targets such as lipoxygenase-3, the main protease of SARS-CoV-2, and the KRAS G12C mutant. These studies exemplify the utility of large compound libraries in modern drug discovery pipelines.

Researchers and drug development professionals interested in the potential of specific ZINC compounds are encouraged to perform their own virtual screening campaigns or consult the ZINC database directly for the latest information. In the absence of published data, the role and potential of **ZINC000104379474** remain uncharacterized.

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